

# Application of ADAM8 Inhibitors in the Study of Leukocyte Recruitment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Adam8-IN-1

Cat. No.: B12422674

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Application Notes

A Disintegrin and Metalloproteinase 8 (ADAM8) is a key player in the inflammatory cascade, actively promoting the recruitment of leukocytes to sites of inflammation. As a transmembrane protein with both proteolytic and cell-adhesive properties, ADAM8 is expressed on leukocytes and endothelial cells and contributes to multiple stages of the leukocyte adhesion cascade, including chemotaxis, integrin activation, adhesion to the endothelium, and subsequent transendothelial migration.<sup>[1][2][3][4]</sup> Pharmacological inhibition of ADAM8, for instance with the specific inhibitor BK-1361, offers a powerful tool to dissect the role of this protein in inflammatory processes and to evaluate its potential as a therapeutic target for inflammatory diseases.<sup>[5][6][7][8]</sup>

ADAM8's pro-migratory functions are multifaceted. On leukocytes, it is required for chemokine-induced chemotaxis and migration across both endothelial and epithelial barriers.<sup>[1][3]</sup> This is partly achieved by promoting the upregulation of  $\alpha$ L-integrin, which is crucial for firm adhesion to endothelial cells.<sup>[1][3][4]</sup> Furthermore, ADAM8 can influence cell migration by shedding other adhesion molecules, such as L-selectin and P-selectin glycoprotein ligand-1 (PSGL-1).<sup>[1][4]</sup> Beyond its proteolytic activity, the cytoplasmic domain of ADAM8 interacts with the actin-based motor molecule Myosin1f, a mechanism that is critical for neutrophil motility and transendothelial migration, independent of its protease function.<sup>[2][9][10]</sup>

On endothelial cells, ADAM8 expression can be upregulated by pro-inflammatory cytokines, and it contributes to increased vascular permeability and facilitates leukocyte transmigration.[1][3][4] Studies using ADAM8-deficient mice have provided in vivo evidence for its crucial role in leukocyte infiltration in models of acute lung inflammation.[1][3] Pharmacological inhibition of ADAM8 has been shown to attenuate neutrophil infiltration and reduce lung injury in mouse models of pneumonia and acute respiratory distress syndrome (ARDS).[2][9]

The specific inhibitor cyclo(RLsKDK), also known as BK-1361, has an IC50 value of 182 nM for ADAM8.[7] It functions by targeting the disintegrin domain, which is thought to impair the necessary multimerization of ADAM8 for its activity.[5][8] The use of such inhibitors in both in vitro and in vivo models allows for a detailed investigation of the specific contribution of ADAM8 to leukocyte recruitment, distinguishing its roles in different cell types and at various stages of the inflammatory response.

## Quantitative Data from ADAM8 Inhibition Studies

The following tables summarize quantitative data from studies investigating the effect of ADAM8 inhibition or deficiency on leukocyte recruitment.

Table 1: In Vitro Effects of ADAM8 Inhibition/Deficiency on Leukocyte Function

Experimental Model	Cell Type	Outcome Measured	Treatment/Condition	Result	Reference
Transwell Migration Assay	THP-1 (monocytic cells)	Chemotaxis towards CCL2	ADAM8 shRNA knockdown	~50% reduction in migration	[1][4]
Cell Adhesion Assay	THP-1 (monocytic cells)	Adhesion to HPMEC	ADAM8 shRNA knockdown	Significant reduction in adhesion	[4][11]
Transendothelial Migration	THP-1 (monocytic cells)	Migration across HPMEC layer	ADAM8 shRNA knockdown in THP-1 cells	Significant suppression of transmigration	[1][12]
Transendothelial Migration	THP-1 (monocytic cells)	Migration across HPMEC layer	ADAM8 shRNA knockdown in both THP-1 and HPMEC	Further decrease in transmigration	[12]
3D Chemotaxis Assay	Human PMNs	Migration towards IL-8	BK-1361 preincubation	Reduced migration velocity and distance	[13]

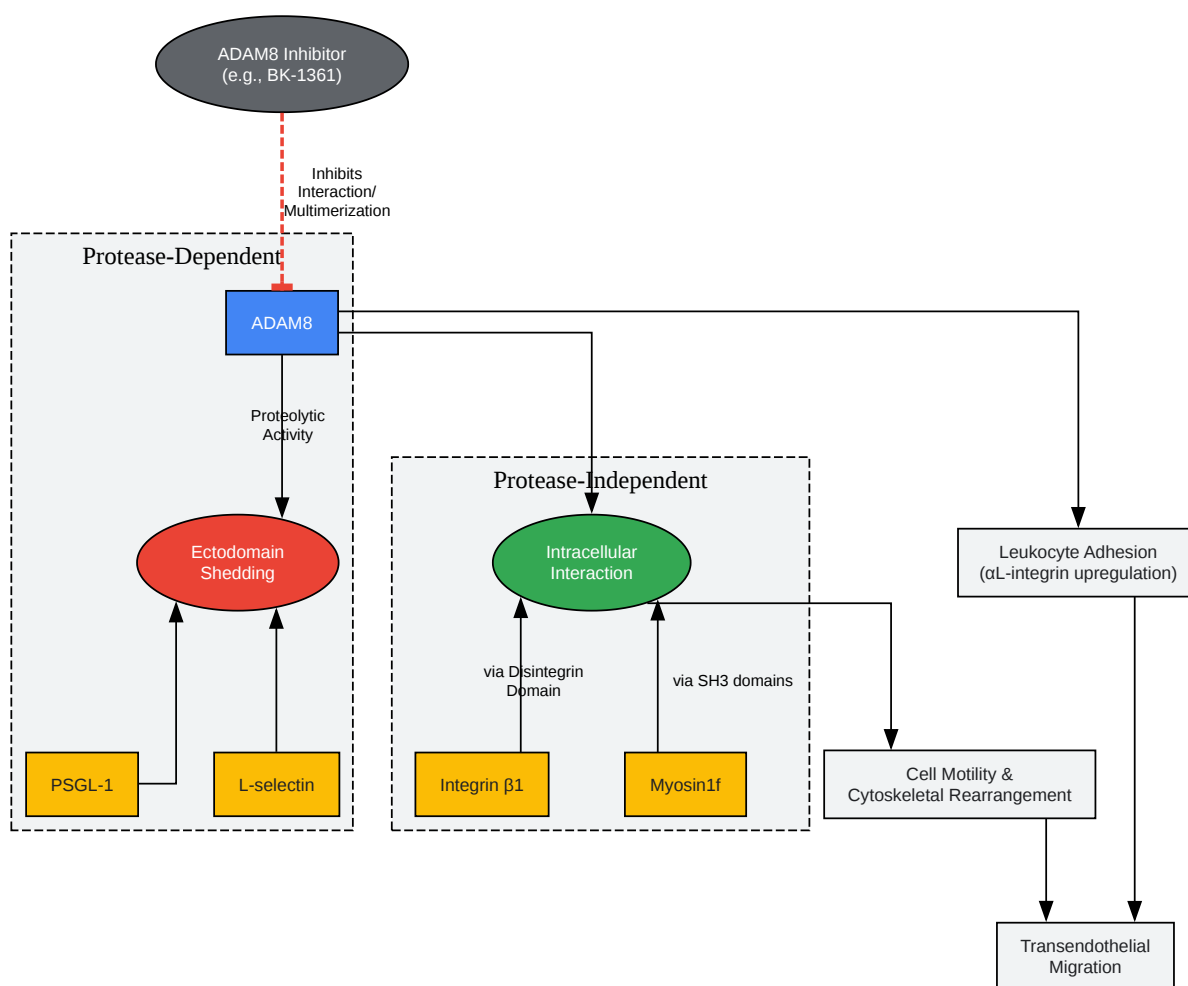
Table 2: In Vivo Effects of ADAM8 Inhibition/Deficiency on Leukocyte Recruitment

Experimental Model	Animal Model	Outcome Measured	Treatment/Condition	Result	Reference
Acute Lung Inflammation (LPS-induced)	Adam8 <sup>-/-</sup> Mice	Neutrophil count in BALF	LPS instillation	~50% reduction in neutrophils vs. WT	<a href="#">[9]</a> <a href="#">[10]</a>
Cremaster Muscle Inflammation (TNF- $\alpha$ induced)	Adam8 <sup>-/-</sup> Mice	Neutrophil transmigration	TNF- $\alpha$ injection	Significantly reduced transmigration vs. WT	<a href="#">[10]</a> <a href="#">[13]</a>
Cremaster Muscle Inflammation (TNF- $\alpha$ induced)	Adam8 <sup>-/-</sup> Mice	Neutrophil rolling velocity	TNF- $\alpha$ injection	Increased rolling velocity ( $8.8 \pm 5.4 \mu\text{m/s}$ vs $5.7 \pm 2.3 \mu\text{m/s}$ in WT)	<a href="#">[10]</a> <a href="#">[13]</a>
Pneumonia Model	Mice	Neutrophil infiltration in lungs	Pharmacological inhibition of ADAM8	Attenuated neutrophil infiltration	<a href="#">[2]</a>

## Signaling Pathways and Experimental Workflows

### ADAM8 Signaling in Leukocyte Migration

The following diagram illustrates the known signaling pathways influenced by ADAM8 that promote leukocyte migration. This includes both protease-dependent (ectodomain shedding) and protease-independent (intracellular signaling) mechanisms.

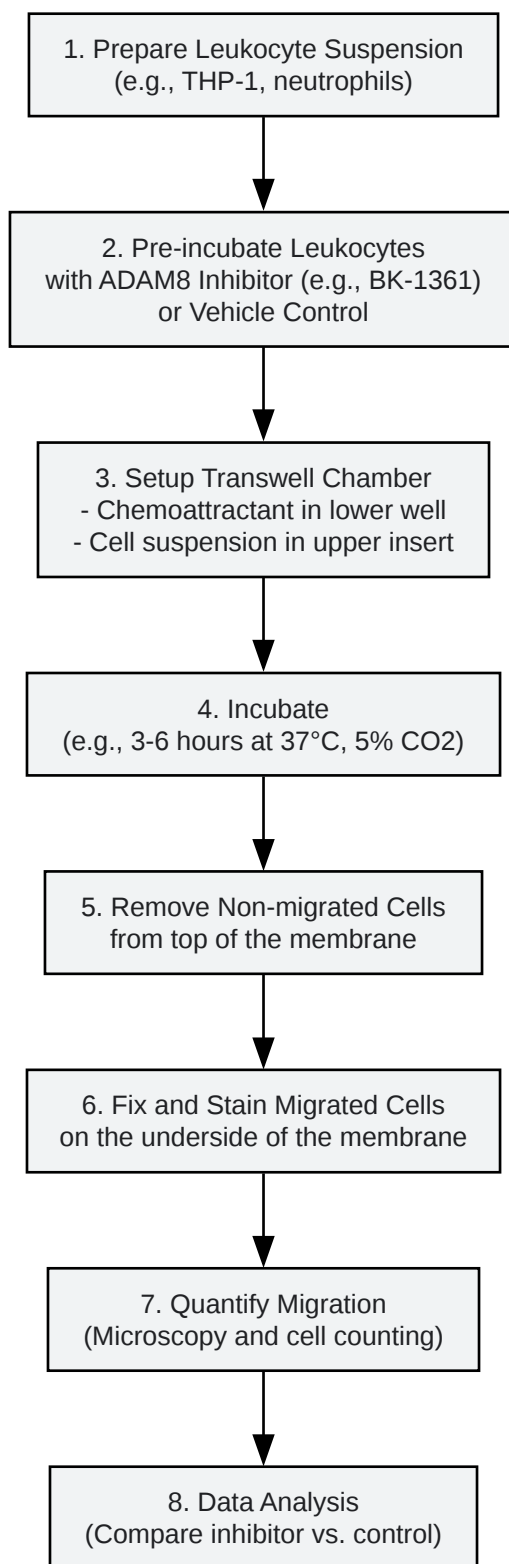


[Click to download full resolution via product page](#)

Caption: ADAM8 signaling pathways in leukocyte migration.

## Experimental Workflow: In Vitro Transwell Migration Assay

This workflow outlines the key steps for assessing the impact of an ADAM8 inhibitor on leukocyte migration towards a chemoattractant using a Transwell (Boyden chamber) assay.



[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro leukocyte transwell migration assay.

## Experimental Protocols

### Protocol 1: In Vitro Leukocyte Transendothelial Migration Assay

This protocol is adapted from standard Boyden chamber assays and is designed to measure the ability of leukocytes to migrate through a monolayer of endothelial cells in response to a chemoattractant, and to test the effect of ADAM8 inhibition.[\[14\]](#)

#### Materials:

- Leukocytes (e.g., human monocytic THP-1 cells or isolated primary neutrophils)
- Human Pulmonary Microvascular Endothelial Cells (HPMEC) or similar
- ADAM8 Inhibitor (e.g., BK-1361) and vehicle control (e.g., DMSO)
- Transwell inserts (e.g., 6.5 mm diameter, 8  $\mu$ m pore size polycarbonate membrane) for 24-well plates
- Endothelial cell growth medium and leukocyte culture medium (e.g., RPMI-1640)
- Chemoattractant (e.g., CCL2 for monocytes, IL-8 for neutrophils)
- Fetal Bovine Serum (FBS)
- Fixation solution (e.g., Methanol)
- Staining solution (e.g., 0.2% Crystal Violet)
- Cotton swabs, PBS, light microscope

#### Procedure:

- Prepare Endothelial Monolayer:
  - Seed HPMEC onto the upper surface of the Transwell inserts at a density that will form a confluent monolayer within 24-48 hours.



- Culture until a tight monolayer is formed. Barrier integrity can be checked by measuring transendothelial electrical resistance (TEER) if desired.
- Prepare Leukocytes:
  - Culture leukocytes to the desired density. If using primary cells, isolate them from whole blood.
  - On the day of the assay, harvest the leukocytes and resuspend them in serum-free culture medium at a concentration of  $1 \times 10^6$  cells/mL.
  - Divide the cell suspension into two tubes: one for treatment with the ADAM8 inhibitor and one for the vehicle control.
  - Add the ADAM8 inhibitor (e.g., 200-500 nM BK-1361) or vehicle to the respective tubes and incubate for 30-60 minutes at 37°C.
- Set up the Migration Assay:
  - In the lower chamber of the 24-well plate, add 600  $\mu$ L of culture medium containing the chemoattractant (e.g., 3 nM CCL2). For a negative control, use medium without the chemoattractant.
  - Carefully place the Transwell inserts with the endothelial monolayer into the wells.
  - Add 100  $\mu$ L of the pre-treated leukocyte suspension ( $1 \times 10^5$  cells) to the top of each insert.
- Incubation:
  - Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for a period determined by cell type and chemoattractant (typically 3-6 hours).
- Quantification of Migration:
  - After incubation, carefully remove the inserts from the plate.

- Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
- Fix the migrated cells on the underside of the membrane by submerging the insert in methanol for 20 minutes.
- Air dry the inserts for 30 minutes.
- Stain the migrated cells by placing the inserts in a well containing 0.2% Crystal Violet for 10-20 minutes.
- Gently wash the inserts with distilled water to remove excess stain.
- Allow the inserts to dry completely.
- Data Analysis:
  - Count the number of migrated, stained cells on the underside of the membrane using a light microscope. Count at least 3-5 random fields of view per insert.
  - Calculate the average number of migrated cells per field for each condition.
  - Compare the migration of inhibitor-treated cells to the vehicle-treated control to determine the effect of ADAM8 inhibition.

## Protocol 2: In Vivo Leukocyte Recruitment using Intravital Microscopy

This protocol provides a framework for visualizing and quantifying leukocyte-endothelial interactions in the cremaster muscle of a mouse, a widely used model for studying inflammation in vivo.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Male mice (e.g., C57BL/6)
- ADAM8 Inhibitor (e.g., BK-1361) or vehicle control

- Anesthetics (e.g., ketamine/xylazine cocktail)
- Inflammatory stimulus (e.g., TNF- $\alpha$ )
- Saline solution
- Surgical tools (forceps, scissors, sutures)
- Intravital microscope equipped with a water-immersion objective and a camera
- Fluorescently labeled antibody for leukocytes (e.g., anti-Gr-1 for neutrophils) or a fluorescent dye like Rhodamine 6G.

#### Procedure:

- Animal Preparation and Treatment:
  - Administer the ADAM8 inhibitor or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) at a pre-determined time before the experiment.
  - Anesthetize the mouse using an appropriate anesthetic protocol. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
- Surgical Preparation of the Cremaster Muscle:
  - Make a small incision in the scrotum to expose the cremaster muscle.
  - Carefully exteriorize the cremaster muscle onto a specialized viewing pedestal on the microscope stage.
  - Make a longitudinal incision through the muscle, avoiding major blood vessels, and spread it flat over the pedestal.
  - Continuously superfuse the exposed tissue with warm, buffered saline to maintain tissue viability.
- Induction of Inflammation:

- Administer the inflammatory stimulus. For example, TNF- $\alpha$  can be injected intrascrotally 1-2 hours prior to observation to induce an inflammatory response.
- Visualization and Recording:
  - If using fluorescent labels, administer them intravenously.
  - Position the mouse on the microscope stage and locate post-capillary venules (20-40  $\mu$ m in diameter) for observation.
  - Record video sequences (e.g., 1-minute recordings) of several different venules for each animal.
- Offline Analysis:
  - From the recorded videos, quantify the following parameters:
    - Leukocyte Rolling Flux: Count the number of leukocytes rolling past a defined line perpendicular to the vessel axis per minute.
    - Rolling Velocity: Measure the time it takes for individual rolling leukocytes to travel a known distance (e.g., 100  $\mu$ m).
    - Leukocyte Adhesion: Count the number of leukocytes that remain stationary on the endothelial surface for at least 30 seconds within a defined length of the venule (e.g., 100  $\mu$ m).
    - Transmigration/Emigration: Count the number of leukocytes that have moved out of the venule into the surrounding tissue.
- Data Analysis:
  - Average the data from multiple venules for each animal.
  - Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare the results from the ADAM8 inhibitor-treated group with the vehicle control group.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. JCI Insight - ADAM8 signaling drives neutrophil migration and ARDS severity [insight.jci.org]
- 2. ADAM8 signaling drives neutrophil migration and ARDS severity [escholarship.org]
- 3. The metalloproteinase ADAM8 promotes leukocyte recruitment in vitro and in acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling [frontiersin.org]
- 6. The Metalloprotease-Disintegrin ADAM8 Alters the Tumor Suppressor miR-181a-5p Expression Profile in Glioblastoma Thereby Contributing to Its Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ADAM8 signaling drives neutrophil migration and ARDS severity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intravital microscopy to study leukocyte recruitment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intravital Microscopy of Leukocyte-endothelial and Platelet-leukocyte Interactions in Mesenteric Veins in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Leukocyte Infiltration of Cremaster Muscle in Mice Assessed by Intravital Microscopy [jove.com]
- 18. Intravital Microscopy as a Tool for Studying Recruitment and Chemotaxis | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Application of ADAM8 Inhibitors in the Study of Leukocyte Recruitment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422674#application-of-adam8-in-1-in-studying-leukocyte-recruitment]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)